molecular formula C9H8N2O3 B1317870 2-Ethoxy-5-nitrobenzonitrile CAS No. 29669-41-8

2-Ethoxy-5-nitrobenzonitrile

Cat. No. B1317870
CAS RN: 29669-41-8
M. Wt: 192.17 g/mol
InChI Key: QNHGKWZNRFNTDJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 . The SMILES representation is CCOC1=C(C=C(C=C1)N+[O-])C#N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available from the web search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation and Reactions

    The synthesis of compounds related to 2-Ethoxy-5-nitrobenzonitrile, such as 2-Fluoro-5-nitrobenzonitrile, involves reactions with various amines, amino acids, and NH-heteroaromatic compounds. These reactions provide insight into the structural characteristics of these compounds, contributing to our understanding of their chemical behavior (Wilshire, 1967).

  • Thermophysical Properties

    Research on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including those similar to this compound, helps to understand their behavior under temperature variations. This information is crucial for applications that require thermal stability or involve temperature-dependent processes (Jiménez et al., 2002).

  • Novel Compound Formation

    The heating of 2-amino-5-nitrobenzonitrile, a compound closely related to this compound, with various ketones in the presence of a catalyst leads to the formation of new compounds. This showcases the potential of this compound derivatives in synthesizing novel chemicals (Li et al., 2006).

  • Molecular Structure Analysis
    understanding how different substituents and their positions affect the overall molecular properties of these compounds (Graneek et al., 2018).

Chemical Transformations and Catalysis

  • Hydrogenation Processes

    Research on the hydrogenation of nitrobenzonitriles using catalysts like Raney nickel highlights the significant role of the nitro group's position relative to other functional groups. This understanding is vital for developing efficient catalytic processes and designing new catalysts (Koprivova & Červený, 2008).

  • Catalytic Applications in Organic Synthesis

    Studies on the role of different tautomers in catalyzing aromatic nucleophilic substitution reactions provide insights into the catalytic potential of compounds structurally related to this compound. This research is crucial for developing new catalysts and enhancing reaction efficiencies in organic synthesis (Loppinet-Serani et al., 1998).

Conversion into Valuable Chemicals

  • Decarboxylative Cyanation: The conversion of aryl carboxylic acids into aryl nitriles using Cu-mediated decarboxylative cyanation underlines the potential of nitrobenzonitrile derivatives in synthesizing valuable aryl nitriles. This process emphasizes the utility of such compounds in creating more complex chemicals from simple raw materials (Fu et al., 2020).

Vibrational Spectroscopy and Thermodynamics

  • Vibrational Spectra and Analysis: The study of vibrational spectra and normal coordinate analysis of chloro-nitrobenzonitriles, akin to this compound, helps in the precise vibrational assignment of the molecule’s fundamentals. This research is important for understanding the molecular dynamics and interactions within these compounds (Rastogi et al., 2009).

Safety and Hazards

The safety information available indicates that 2-Ethoxy-5-nitrobenzonitrile may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

2-ethoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHGKWZNRFNTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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